N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 2201163-94-0
Cat. No.: VC11797020
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201163-94-0 |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H23N5O3/c1-22-11-14(16(27-3)8-18(22)25)19(26)23(2)13-9-24(10-13)17-7-12-5-4-6-15(12)20-21-17/h7-8,11,13H,4-6,9-10H2,1-3H3 |
| Standard InChI Key | MOVWCJVBTLECTN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3 |
| Canonical SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3 |
Introduction
Molecular Formula and Weight
The molecular formula and exact molecular weight can be calculated if provided with additional structural data. These are crucial for understanding the compound's physicochemical properties.
Synthesis Pathways
While no direct synthesis route is provided in the search results, compounds with similar scaffolds are typically synthesized via multistep organic reactions involving:
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Cyclization Reactions: Formation of the cyclopenta[c]pyridazine core through condensation or cycloaddition reactions.
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Azetidine Functionalization: Introduction of azetidine groups via alkylation or nucleophilic substitution.
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Dihydropyridine Formation: Constructed through Hantzsch dihydropyridine synthesis or similar methods.
Example Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclization of dinitrile precursors | Cyclopenta[c]pyridazine |
| 2 | Reaction with azetidinyl intermediates | Azetidine substitution |
| 3 | Dihydropyridine synthesis | Final product formation |
Pharmacological Insights
Given the structural features:
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Cyclopenta[c]pyridazine Derivatives:
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Dihydropyridine Pharmacophore:
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Common in calcium channel blockers used for hypertension and angina.
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Could indicate cardiovascular therapeutic potential.
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Biological Activity
Without experimental data, molecular docking or in silico studies could predict interactions with biological targets such as enzymes or receptors.
Analytical Characterization
To confirm the identity and purity of this compound:
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Spectroscopic Techniques:
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Nuclear Magnetic Resonance (NMR): For structural elucidation.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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X-ray Crystallography:
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Provides detailed 3D structure if crystalline samples are available.
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- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume